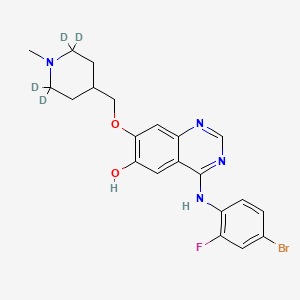

O-Demethyl Vandetanib-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Demethyl Vandetanib-d4: is a deuterated analog of O-Demethyl Vandetanib, a derivative of Vandetanib. Vandetanib is a tyrosine kinase inhibitor used primarily in the treatment of medullary thyroid cancer. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Vandetanib due to its stable isotope labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Vandetanib-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:

Bromination and Fluorination: The initial step involves the bromination and fluorination of aniline derivatives to form 4-bromo-2-fluoroaniline.

Quinazoline Formation: This intermediate is then reacted with appropriate reagents to form the quinazoline core structure.

Deuteration: The critical step involves the introduction of deuterium atoms. This is typically achieved by using deuterated reagents such as deuterated methanol or deuterated piperidine.

Methoxylation: The final step involves the methoxylation of the quinazoline core to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

O-Demethyl Vandetanib-d4 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various quinazoline derivatives.

Reduction: Reduction reactions can convert the quinazoline core to more reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various quinazoline derivatives, each with different functional groups that can be further utilized in medicinal chemistry.

科学的研究の応用

Pharmacokinetic Studies

O-Demethyl Vandetanib-d4 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. This allows researchers to accurately quantify the parent compound and its metabolites in biological samples using advanced analytical techniques such as mass spectrometry.

Key Benefits:

- Enhanced Sensitivity : The deuterated form provides improved sensitivity and specificity in mass spectrometric analyses.

- Metabolite Profiling : Facilitates the identification and quantification of metabolites formed during the metabolism of Vandetanib.

Drug Metabolism Research

The compound is instrumental in understanding the metabolic pathways of Vandetanib. By utilizing this compound in vitro and in vivo studies, researchers can elucidate the role of cytochrome P450 enzymes and other metabolic pathways involved in drug biotransformation.

Research Findings:

- Studies have shown that Vandetanib is primarily metabolized by CYP3A4, leading to both active and inactive metabolites. This compound can help trace these metabolic routes effectively .

Therapeutic Efficacy Evaluations

This compound is also used in clinical research to evaluate the therapeutic efficacy of Vandetanib in treating various cancers. Its application in clinical trials helps establish dosage regimens and monitor therapeutic outcomes.

Case Studies:

- In a phase II trial involving patients with unresectable medullary thyroid cancer, Vandetanib demonstrated a disease control rate of 73%, with this compound potentially aiding in monitoring serum biomarkers like calcitonin and carcinoembryonic antigen levels .

Biomarker Development

The compound contributes to the development of biomarkers for assessing treatment responses and disease progression in cancer patients. Its isotopic labeling allows for precise tracking of biomarker levels over time.

Applications:

- Monitoring serum levels of calcitonin and carcinoembryonic antigen as indicators of treatment response .

Method Development for Analytical Chemistry

This compound is frequently employed in method development for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It aids in creating robust analytical methods for quantifying Vandetanib and its metabolites.

Analytical Techniques:

- Selected Reaction Monitoring (SRM) mass spectrometry has been utilized to develop sensitive assays for quantifying both this compound and its parent compound .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Pharmacokinetic Studies | Quantification of drug levels in biological samples | Enhanced sensitivity with isotopic labeling |

| Drug Metabolism Research | Understanding metabolic pathways | Tracing metabolites via CYP3A4 metabolism |

| Therapeutic Efficacy Evaluations | Assessing treatment outcomes in clinical trials | Disease control rates and biomarker monitoring |

| Biomarker Development | Developing indicators for treatment response | Monitoring calcitonin and carcinoembryonic antigen levels |

| Method Development | Creating analytical methods for HPLC/MS | Robust assays for accurate quantification |

作用機序

The mechanism of action of O-Demethyl Vandetanib-d4 is similar to that of Vandetanib. It inhibits multiple tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinase. By inhibiting these kinases, it disrupts signaling pathways involved in tumor growth and angiogenesis.

類似化合物との比較

Similar Compounds

Vandetanib: The parent compound, used in cancer treatment.

O-Demethyl Vandetanib: The non-deuterated form, used in similar research applications.

Deuterated Vandetanib: Another deuterated analog with similar applications.

Uniqueness

O-Demethyl Vandetanib-d4 is unique due to its stable isotope labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and chemistry.

生物活性

O-Demethyl Vandetanib-d4 is a deuterated analog of Vandetanib, which is primarily used in the treatment of medullary thyroid cancer. This compound has gained attention in pharmacological research due to its unique properties and potential applications in understanding the biological mechanisms of action related to tyrosine kinase inhibition.

This compound is characterized by its stable isotope labeling, which enhances its stability and allows for precise tracking in metabolic studies. The molecular formula is C21H18D4BrFN4O2 with a molecular weight of 465.35 g/mol. The synthesis involves several key steps, including bromination, fluorination, quinazoline core formation, deuteration, and methoxylation .

The biological activity of this compound is closely related to that of its parent compound, Vandetanib. Both compounds act as multi-tyrosine kinase inhibitors , targeting:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET Tyrosine Kinase

By inhibiting these kinases, this compound disrupts critical signaling pathways involved in tumor growth and angiogenesis, making it a valuable tool in cancer therapy research.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies have shown significant reductions in cell viability in medullary thyroid carcinoma cells treated with this compound.

Pharmacokinetic Properties

The pharmacokinetics of this compound have been assessed through various studies, revealing important data on absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Bioavailability : Approximately 64% when administered orally.

- Volume of Distribution : Estimated at 1.3 L/kg.

- Protein Binding : About 14% bound to plasma proteins.

These properties are essential for understanding the compound's efficacy and safety profile in therapeutic applications .

Case Study: Efficacy in Medullary Thyroid Cancer

A randomized phase III trial demonstrated the efficacy of Vandetanib in patients with metastatic medullary thyroid cancer, leading to improved progression-free survival rates compared to placebo. While specific data on this compound is limited, the insights from Vandetanib's clinical trials provide a framework for evaluating its deuterated counterpart's potential benefits .

Comparative Studies

Comparative studies between this compound and other tyrosine kinase inhibitors have shown that the deuterated form may offer advantages in metabolic stability and tracking during pharmacokinetic studies. This can lead to more accurate assessments of drug behavior within biological systems .

Data Table: Comparison of Biological Activity

| Compound | Target Kinases | IC50 (nM) | Clinical Application |

|---|---|---|---|

| This compound | VEGFR, EGFR, RET | TBD | Research Tool |

| Vandetanib | VEGFR, EGFR, RET | ~30 | Medullary Thyroid Cancer |

| Ritlecitinib | JAK3 | ~10 | Alopecia Areata |

Note : IC50 values for this compound are currently under investigation and will be updated as data becomes available.

特性

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。